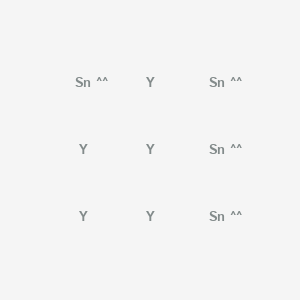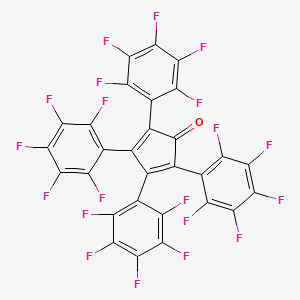
2,3,4,5-Tetrakis(pentafluorophenyl)cyclopenta-2,4-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,5-Tetrakis(pentafluorophenyl)cyclopenta-2,4-dien-1-one is a highly fluorinated organic compound known for its unique chemical properties and applications. This compound is characterized by the presence of four pentafluorophenyl groups attached to a cyclopentadienone core, making it a valuable reagent in various chemical reactions and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrakis(pentafluorophenyl)cyclopenta-2,4-dien-1-one typically involves the reaction of pentafluorophenyl-substituted precursors under controlled conditions. One common method includes the cyclization of pentafluorophenyl-substituted dienes in the presence of a suitable catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2,3,4,5-Tetrakis(pentafluorophenyl)cyclopenta-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield cyclopentadienone derivatives.
Substitution: The pentafluorophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted cyclopentadienones, quinones, and other derivatives that retain the core structure of the original compound .
Wissenschaftliche Forschungsanwendungen
2,3,4,5-Tetrakis(pentafluorophenyl)cyclopenta-2,4-dien-1-one has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound’s unique properties make it useful in studying enzyme mechanisms and protein interactions.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism by which 2,3,4,5-Tetrakis(pentafluorophenyl)cyclopenta-2,4-dien-1-one exerts its effects involves interactions with various molecular targets. The highly electronegative pentafluorophenyl groups can influence the electronic properties of the compound, making it a potent reagent in electrophilic and nucleophilic reactions. The pathways involved often include the formation of reactive intermediates that facilitate the desired chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3,4,5-Tetrakis(4-tert-butylphenyl)cyclopenta-2,4-dien-1-one
- 2,3,4,5-Tetrakis(trifluoromethyl)cyclopenta-2,4-dien-1-one
- Trityl tetrakis(pentafluorophenyl)borate
Uniqueness
2,3,4,5-Tetrakis(pentafluorophenyl)cyclopenta-2,4-dien-1-one stands out due to its high degree of fluorination, which imparts unique electronic and steric properties. These properties make it particularly valuable in applications requiring high reactivity and selectivity .
Eigenschaften
CAS-Nummer |
15070-92-5 |
|---|---|
Molekularformel |
C29F20O |
Molekulargewicht |
744.3 g/mol |
IUPAC-Name |
2,3,4,5-tetrakis(2,3,4,5,6-pentafluorophenyl)cyclopenta-2,4-dien-1-one |
InChI |
InChI=1S/C29F20O/c30-9-5(10(31)18(39)25(46)17(9)38)1-2(6-11(32)19(40)26(47)20(41)12(6)33)4(8-15(36)23(44)28(49)24(45)16(8)37)29(50)3(1)7-13(34)21(42)27(48)22(43)14(7)35 |
InChI-Schlüssel |
SHTNQHOZUYPPCG-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(C(=O)C(=C1C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F)C5=C(C(=C(C(=C5F)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(Ethylsulfanyl)ethenyl]benzene](/img/structure/B14715819.png)
![Trimethyl[(2-methylacryloyl)oxy]stannane](/img/structure/B14715823.png)
![2-{[(2R)-2-Amino-2-carboxyethyl]sulfanyl}-3-methylbutanoic acid](/img/structure/B14715829.png)

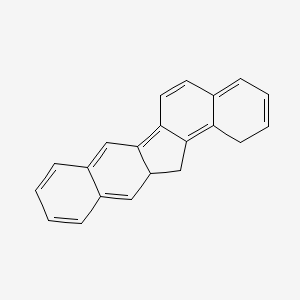
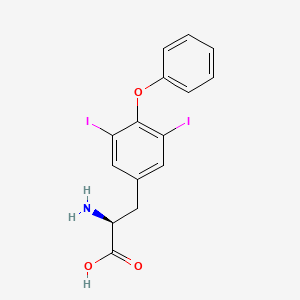
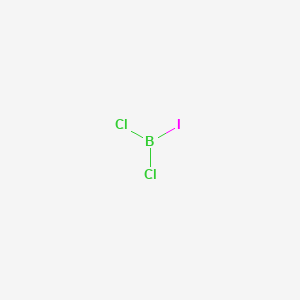

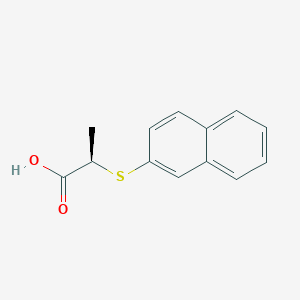
![5-(Methylsulfanyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B14715863.png)
![Dioctyl 3,3'-[ethane-1,2-diylbis(oxy)]dipropanoate](/img/structure/B14715877.png)
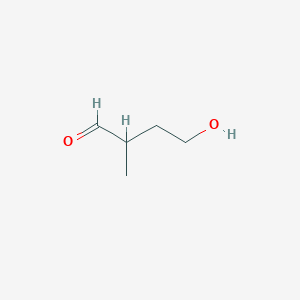
![1-[(E)-Methyldiazenyl]cyclohexyl acetate](/img/structure/B14715893.png)
